An In-depth Technical Guide to 1-Naphthyl Phosphate: Chemical Properties, Structure, and Experimental Applications
An In-depth Technical Guide to 1-Naphthyl Phosphate: Chemical Properties, Structure, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 1-Naphthyl phosphate (B84403). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information is presented in a clear and concise manner, with a focus on providing practical data and methodologies.
Chemical Properties and Structure
1-Naphthyl phosphate is an organophosphate compound that serves as a crucial substrate for various enzymes, most notably acid and alkaline phosphatases. Its hydrolysis yields 1-naphthol (B170400), a fluorescent and chromogenic product, making it a valuable tool in biochemical assays. The compound is typically available as a free acid or in various salt forms, such as monosodium, disodium (B8443419), and potassium salts, which exhibit different solubility characteristics.
Quantitative Chemical Data
The key chemical and physical properties of 1-Naphthyl phosphate and its common salt forms are summarized in the table below for easy comparison.
| Property | 1-Naphthyl phosphate | 1-Naphthyl phosphate monosodium salt monohydrate | 1-Naphthyl phosphate disodium salt | 1-Naphthyl phosphate potassium salt |
| CAS Number | 1136-89-6 | 81012-89-7 | 2183-17-7 | 100929-85-9 |
| Molecular Formula | C₁₀H₉O₄P | C₁₀H₈NaO₄P·H₂O | C₁₀H₇Na₂O₄P | C₁₀H₈KO₄P |
| Molecular Weight | 224.15 g/mol | 264.15 g/mol | 268.11 g/mol | 262.24 g/mol |
| Melting Point | 157-159 °C | 189-191 °C | Not available | Not available |
| Boiling Point | 451 °C at 760 mmHg | Not available | Not available | Not available |
| Solubility | H₂O: 0.1 g/mL (slightly turbid)[1][2] | Water, H₂O: 50 mg/mL[3] | Water: 50 mg/mL (clear, colorless to very faintly yellow)[4] | H₂O: 50 mg/mL[5] |
| pKa | pKa₁ = 1.24, pKa₂ = 5.85[6] | Not available | Not available | Not available |
Chemical Structure
The chemical structure of 1-Naphthyl phosphate is characterized by a phosphate group esterified to the hydroxyl group of 1-naphthol. The structural representations are provided below.
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Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O[1]
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InChI: InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)[7]
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InChIKey: YNXICDMQCQPQEW-UHFFFAOYSA-N[7]
Experimental Protocols
1-Naphthyl phosphate is a widely used substrate in colorimetric and fluorometric assays to determine the activity of acid and alkaline phosphatases. The general principle involves the enzymatic hydrolysis of 1-Naphthyl phosphate to 1-naphthol, which is then detected.
Assay Principle: Enzymatic Hydrolysis
The enzymatic reaction at the core of these assays is the hydrolysis of 1-Naphthyl phosphate by a phosphatase enzyme. This reaction releases 1-naphthol and an inorganic phosphate group. The liberated 1-naphthol can then be quantified.
Caption: Enzymatic hydrolysis of 1-Naphthyl phosphate.
Detailed Methodology for Acid Phosphatase Assay (Kinetic Colorimetric)
This protocol is adapted from methodologies used for the determination of acid phosphatase activity in serum.[5][8][9][10]
1. Reagent Preparation:
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Working Reagent: Dissolve one tablet of substrate (containing α-Naphthylphosphate and Fast Red TR) in a specified volume of citrate (B86180) buffer (pH ~5.2-5.3).[5][10] The reconstituted reagent should be clear to slightly pink.
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L-Tartrate Solution (for prostatic acid phosphatase determination): A solution of L-tartrate is used to inhibit prostatic acid phosphatase activity.
2. Assay Procedure:
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Total Acid Phosphatase:
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Pipette the working reagent into a cuvette and pre-incubate to the desired temperature (e.g., 37°C).
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Add the serum sample to the cuvette and mix.
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Start a timer and measure the change in absorbance at 405 nm over a defined period (e.g., every minute for 3-5 minutes).
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Non-Prostatic Acid Phosphatase:
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Prepare a separate reaction mixture containing the working reagent and the L-tartrate solution.
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Repeat the steps for the total acid phosphatase assay using this mixture.
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3. Data Analysis:
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Calculate the mean absorbance change per minute (ΔA/min) for both the total and non-prostatic acid phosphatase reactions.
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The prostatic acid phosphatase activity is the difference between the total and non-prostatic acid phosphatase activities.
Caption: Experimental workflow for the acid phosphatase assay.
Detailed Methodology for Alkaline Phosphatase Assay (Histochemical Staining)
This protocol is a generalized method for the histochemical demonstration of alkaline phosphatase activity in leukocytes or tissue sections.[11]
1. Reagent Preparation:
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Fixative: A suitable fixative, such as acetone (B3395972) or an acetone-citrate solution, is used to preserve cellular morphology.
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Incubation Solution: This solution is prepared by dissolving a diazonium salt (e.g., Fast Blue RR salt or Fast Violet B salt) in distilled water, followed by the addition of Naphthol AS-MX Phosphate Alkaline Solution.
2. Staining Procedure:
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Prepare blood or bone marrow films on microscope slides and allow them to air dry.
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Fix the slides in the chosen fixative.
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Immerse the fixed slides in the freshly prepared incubation solution and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
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Rinse the slides thoroughly with deionized water.
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Counterstain the slides with a suitable nuclear stain, such as Mayer's Hematoxylin, to visualize the cell nuclei.
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Rinse the slides again with water.
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Mount the slides with an aqueous mounting medium.
3. Microscopic Examination:
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Examine the slides under a microscope. Sites of alkaline phosphatase activity will appear as colored precipitates (e.g., red or blue granules, depending on the diazonium salt used).
Caption: Workflow for histochemical staining of alkaline phosphatase.
Signaling Pathways and Logical Relationships
While 1-Naphthyl phosphate is not a direct signaling molecule in cellular pathways, its use as a substrate is fundamental to assays that study the activity of phosphatases, which are key regulators of numerous signaling pathways. The dephosphorylation of proteins and other molecules by phosphatases is a critical "off" switch in many signaling cascades. Therefore, assays using 1-Naphthyl phosphate indirectly probe the status of these pathways.
The logical relationship in these assays is a direct correlation between the rate of 1-naphthol production and the activity of the phosphatase enzyme in the sample. This relationship allows for the quantitative determination of enzyme activity, which can then be correlated with specific physiological or pathological states.
Caption: Logical relationship in phosphatase activity assays.
References
- 1. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolabo.fr [biolabo.fr]
- 4. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 5. medichem-me.com [medichem-me.com]
- 6. researchgate.net [researchgate.net]
- 7. labcarediagnostics.com [labcarediagnostics.com]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
